2-[Dimethyl(4-vinylphenyl)silyl]pyridine
Description
Properties
CAS No. |
114556-12-6 |
|---|---|
Molecular Formula |
C15H17NSi |
Molecular Weight |
239.393 |
IUPAC Name |
(4-ethenylphenyl)-dimethyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C15H17NSi/c1-4-13-8-10-14(11-9-13)17(2,3)15-7-5-6-12-16-15/h4-12H,1H2,2-3H3 |
InChI Key |
QHYSYMRDFYEBNO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)C2=CC=CC=N2 |
Synonyms |
Pyridine,2-[(4-ethenylphenyl)dimethylsilyl]-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
2-[Dimethyl(4-vinylphenyl)silyl]pyridine serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of more complex structures. This is particularly useful in the development of pharmaceuticals and agrochemicals, where specific molecular architectures are required for biological activity .
Reactivity and Mechanisms
The compound can participate in various chemical transformations, including:
- Nucleophilic substitutions: Facilitating the introduction of functional groups into organic molecules.
- Radical polymerization: Due to its vinyl group, it can be polymerized to form new materials with desirable properties .
Materials Science
Polymer Synthesis
The compound is also utilized in the synthesis of polymers. It can undergo radical, cationic, and anionic polymerizations, allowing for control over molecular weight and structure. This property is particularly advantageous for creating materials with specific functionalities, such as photo-responsive or conductive polymers .
Photo-Functional Materials
Research indicates that polymers derived from this compound can form complexes with metal components (e.g., iridium and ruthenium), enhancing their utility in applications such as photonics and optoelectronics. These materials can be used in thin films or fibers, which are crucial for advanced electronic devices .
Medicinal Chemistry
Pyridine Derivatives in Drug Development
As a derivative of pyridine, this compound is relevant in medicinal chemistry. Pyridine rings are common scaffolds in many pharmaceuticals due to their biological activity. The incorporation of the dimethylsilyl and vinyl groups may enhance the pharmacological properties of pyridine-based drugs by improving solubility or bioavailability .
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of pyridine derivatives in various therapeutic areas, including anti-cancer and anti-inflammatory drugs. The ability to modify these compounds through reactions involving this compound opens new avenues for drug design .
Data Tables
Comparison with Similar Compounds
2-(Allyldimethylsilyl)Pyridine
Molecular formula : C₁₀H₁₅NSi
Structural differences :
- Lacks the 4-vinylphenyl substituent; instead, it features an allyl group attached to the dimethylsilyl moiety.
- Simpler structure with reduced steric bulk compared to the target compound.
2-Pyridyldimethylallylsilane
Molecular formula : C₁₀H₁₅NSi (analogous to 2-(allyldimethylsilyl)pyridine)
Key distinctions :
- Similar to the above compound but with a different regiochemical arrangement.
(E)-2-(Dimethyl(3-(4-(Trifluoromethyl)Phenyl)Allyl)Silyl)Pyridine
Molecular formula : C₁₇H₁₇F₃NSi
Structural differences :
- Contains a trifluoromethylphenyl group instead of a vinylphenyl substituent.
- The CF₃ group introduces strong electron-withdrawing effects, altering electronic properties.
Reactivity :
Pyridine,2-[Dimethyl[1-(2-Propenyl)-4-Pentenyl]Silyl]-(9CI)
Molecular formula : C₁₅H₂₃NSi
Key features :
- Features a branched propenyl-pentenyl chain on the silyl group, increasing hydrophobicity and steric bulk.
- Larger molecular weight (245.44 g/mol) compared to the target compound.
Comparative Data Table
Key Findings from Research
Substituent Effects on Reactivity :
- The presence of electron-donating groups (e.g., vinyl) enhances stability and π-conjugation but may reduce catalytic activity in certain metal-mediated reactions .
- Bulky substituents (e.g., propenyl-pentenyl) increase steric hindrance, limiting accessibility in catalytic cycles .
Silicon’s Role :
- Silicon stabilizes transition states via σ-donation, but over-substitution (e.g., CF₃ groups) can negate this effect .
Thermal and Chemical Stability :
- Compounds with conjugated systems (e.g., vinylphenyl) exhibit higher thermal stability (melting points >250°C in analogous derivatives) .
Preparation Methods
Reaction Design and Catalytic Systems
A two-step approach is often employed:
-
Synthesis of 4-vinylphenylboronic acid : Prepared via hydroboration of 4-vinylstyrene with pinacolborane under Rh catalysis.
-
Coupling with 2-bromo(dimethylsilyl)pyridine : Utilizes Pd(PPh₃)₄ (1–2 mol%) in THF/water (3:1) at 80–90°C.
Key parameters:
Yield Optimization and Challenges
Typical yields range from 65% to 78%, with main byproducts arising from:
-
Protodeboronation of 4-vinylphenylboronic acid (5–12%)
Recent advances in pre-catalyst systems (e.g., Pd(OAc)₂ with SPhos ligands) have reduced Pd loading to 0.5 mol% while maintaining 75% yield.
Wittig Olefination for Vinyl Group Introduction
For substrates where direct vinyl group installation proves challenging, the Wittig reaction offers a complementary route:
Sequential Formylation-Olefination Strategy
-
Synthesis of 2-(4-formylphenyl)dimethylsilylpyridine :
-
Wittig reaction :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Formylation | DMF/POCl₃, 0°C→reflux | 68% | 92% |
| Wittig | THF, NaH, 12 hr | 73% | 89% |
This method avoids boronic acid handling but requires strict anhydrous conditions to prevent silyl group hydrolysis.
Metathesis-Based Approaches for Modular Assembly
Ring-opening metathesis polymerization (ROMP) has emerged as a powerful tool for constructing vinyl-silyl architectures:
Grubbs-Catalyzed Silyl-Vinyl Coupling
-
Catalyst : Grubbs II (3 mol%)
-
Monomer : Norbornene-functionalized dimethylsilylpyridine
Key advantages :
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Yield Range | PDI | Scale-Up Feasibility | Silyl Stability |
|---|---|---|---|---|
| Suzuki Coupling | 65–78% | 1.2–1.5 | High | Moderate |
| Wittig Route | 68–73% | 1.1–1.3 | Medium | Low |
| ROMP Approach | 55–62% | 1.1–1.3 | Low | High |
PDI = Polydispersity Index; Stability assessed under standard reaction conditions
Critical Challenges in Synthesis
Silyl Group Protection Strategies
Q & A
Q. What are the standard synthetic routes for preparing 2-[Dimethyl(4-vinylphenyl)silyl]pyridine, and what critical reaction conditions govern its yield?
- Methodological Answer : Synthesis typically involves multi-step organometallic reactions. A plausible route includes:
Silylation : Reacting 4-vinylphenyl lithium with dimethylchlorosilane to form dimethyl(4-vinylphenyl)silane.
Coupling : Introducing pyridine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), using Pd/C or Pd(PPh₃)₄ in a solvent like DMF or toluene under inert atmosphere .
- Critical Conditions :
- Temperature control (60–100°C) to avoid vinyl group polymerization.
- Catalyst loading (1–5 mol%) and ligand choice (e.g., triphenylphosphine) to enhance regioselectivity.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (typical yields: 40–65%) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify vinyl proton signals (δ 5.1–6.3 ppm) and pyridine aromatic protons (δ 7.2–8.5 ppm). Silyl methyl groups appear as singlets near δ 0.5 ppm .
- IR : Confirm Si–C stretching (600–700 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use gloveboxes or fume hoods to prevent inhalation/contact.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Storage: Inert atmosphere (argon) at –20°C to stabilize the vinyl group .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for silylation/coupling steps .
- Machine Learning : Train models on existing pyridine-silyl coupling data to predict optimal catalysts (e.g., Pd vs. Ni) and solvent polarity effects .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 50% .
Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing :
Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., dimerized vinylphenyl groups).
Mechanistic Re-evaluation : Re-examine DFT models for overlooked pathways (e.g., radical intermediates).
- Adjust Reaction Parameters :
- Lower temperature to suppress side reactions.
- Introduce radical inhibitors (e.g., BHT) .
Q. What strategies enhance the stability of this compound for long-term storage in catalytic studies?
- Methodological Answer :
- Stabilization Techniques :
- Add antioxidants (e.g., hydroquinone) at 0.1–1 wt%.
- Store in amber vials with molecular sieves (3Å) to absorb moisture.
- Monitor degradation via periodic NMR (track vinyl proton shifts) .
Key Methodological Insights
- Synthesis : Prioritize Pd-catalyzed coupling with rigorous exclusion of oxygen to prevent vinyl group side reactions .
- Characterization : Combine NMR, IR, and mass spectrometry for unambiguous structural confirmation .
- Computational Integration : Use reaction path search tools to streamline experimental design and troubleshoot discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
